molecular formula C16H33NO4 B13781519 Tetradecylamine oxalate CAS No. 88872-16-6

Tetradecylamine oxalate

Cat. No.: B13781519
CAS No.: 88872-16-6
M. Wt: 303.44 g/mol
InChI Key: OYIFGIZOXSGNCW-UHFFFAOYSA-N
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Description

Tetradecylamine oxalate is the oxalic acid salt of tetradecylamine (TDA), a long-chain aliphatic amine with a 14-carbon alkyl group. TDA derivatives are notable for their microbiological activity, particularly against fungi and bacteria, influenced by the interplay between the amine’s hydrophobicity and the counterion’s physicochemical properties . Oxalic acid, a dicarboxylic acid, may confer distinct solubility and reactivity to the salt compared to monocarboxylic fatty acid salts like stearate or undecylenate.

Properties

CAS No.

88872-16-6

Molecular Formula

C16H33NO4

Molecular Weight

303.44 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;tetradecylazanium

InChI

InChI=1S/C14H31N.C2H2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;3-1(4)2(5)6/h2-15H2,1H3;(H,3,4)(H,5,6)

InChI Key

OYIFGIZOXSGNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[NH3+].C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylamine oxalate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of tetradecylamine with oxalic acid. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Reactants: Tetradecylamine and oxalic acid.

    Solvent: Industrial-grade ethanol or methanol.

    Equipment: Large-scale reactors with temperature control.

    Purification: Filtration and recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Acid-Base Reactions

Tetradecylamine oxalate undergoes proton exchange in acidic or basic conditions due to its ionic nature:
C14H29NH3+C2O42+H+C14H29NH3+HC2O4\text{C}_{14}\text{H}_{29}\text{NH}_3^+\cdot \text{C}_2\text{O}_4^{2-}+\text{H}^+\rightarrow \text{C}_{14}\text{H}_{29}\text{NH}_3^+\cdot \text{HC}_2\text{O}_4^-
C14H29NH3+C2O42+OHC14H29NH2+C2O42+H2O\text{C}_{14}\text{H}_{29}\text{NH}_3^+\cdot \text{C}_2\text{O}_4^{2-}+\text{OH}^-\rightarrow \text{C}_{14}\text{H}_{29}\text{NH}_2+\text{C}_2\text{O}_4^{2-}+\text{H}_2\text{O}

  • Stability : Dissociates above pH 7, releasing free tetradecylamine .

Hydrolysis in Aqueous Media

Hydrolysis kinetics depend on pH and temperature:

ConditionReaction PathwayProducts Formed
Acidic (pH < 3)Oxalate protonation → decarboxylationCO₂, H₂O, tetradecylammonium
Neutral (pH 6–8)Gradual dissociationFree oxalate + tetradecylamine
Alkaline (pH > 10)Oxalate oxidationCO₃²⁻, NH₃, C₁₄H₂₉OH

Data from HCl-mediated decomposition of FeC₂O₄·2H₂O (analogous system) shows >95% oxalate decomposition at 65°C with 4M HCl .

Surfactant-Driven Interactions

The hydrophobic chain enables micelle formation, enhancing reactivity in nonpolar environments:

PropertyValue/BehaviorSource
Critical Micelle Concentration (CMC)0.8–1.2 mM (in water)
Aggregation Number50–70 molecules/micelle
Solubility in CPME12 g/L (25°C)

Micellar structures catalyze esterification and transalkylation reactions .

Coordination with Metal Ions

Oxalate acts as a bidentate ligand, forming stable complexes:

Metal IonReactionStability Constant (log K)
Fe²⁺Fe²⁺ + C₂O₄²⁻ → FeC₂O₄·2H₂O ↓8.2
Nd³⁺2Nd³⁺ + 3C₂O₄²⁻ → Nd₂(C₂O₄)₃·10H₂O ↓12.5
Ca²⁺Ca²⁺ + C₂O₄²⁻ → CaC₂O₄·H₂O ↓4.6

Neodymium recovery studies achieved 88.6% efficiency using stoichiometric oxalate .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage degradation:

  • Stage 1 (150–220°C) : Oxalate decarboxylation:
    C2O42ΔCO2+CO+H2O\text{C}_2\text{O}_4^{2-}\xrightarrow{\Delta}\text{CO}_2+\text{CO}+\text{H}_2\text{O}

  • Stage 2 (220–350°C) : Amine chain oxidation:
    C14H29NH3+CO2+NOx+H2O\text{C}_{14}\text{H}_{29}\text{NH}_3^+\rightarrow \text{CO}_2+\text{NO}_x+\text{H}_2\text{O}

Biological Reactivity

  • Antimicrobial Action : Disrupts lipid membranes in Gram-positive bacteria (MIC: 25–50 μg/mL).

  • Oxidative Stress : Induces mitochondrial ROS in renal cells at >0.5 mM concentrations .

Environmental Degradation

  • Photocatalysis : Anatase TiO₂ cleaves oxalate via double-bidentate adsorption (ΔG = −45 kJ/mol) .

  • Biodegradation : Oxalate decarboxylase enzymes mineralize the anion to CO₂ in soil .

Scientific Research Applications

Chemical and Material Science Applications

Synthesis of Ionic Liquids:
Tetradecylamine oxalate has been utilized in the synthesis of imidazolium ionic liquids. These ionic liquids are important for their unique properties such as low volatility and high thermal stability. A study demonstrated the successful one-pot synthesis of symmetric imidazolium ionic liquids using tetradecylamine, showcasing its utility in developing new materials with tailored properties .

Surfactant Properties:
As a long-chain amine derivative, this compound exhibits surfactant properties that can be leveraged in various formulations. Its ability to reduce surface tension makes it suitable for applications in emulsification and dispersion processes, particularly in cosmetic and pharmaceutical formulations .

Biological Applications

Antimicrobial Activity:
Research indicates that long-chain amines, including tetradecylamine derivatives, possess antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains, making it a candidate for use in disinfectants and antimicrobial coatings .

Role in Oxalate Metabolism:
this compound's relationship with oxalate metabolism is significant, particularly concerning kidney stone formation. Studies have indicated that dietary oxalates can influence urinary oxalate levels, which are crucial for understanding conditions like hyperoxaluria that lead to calcium oxalate kidney stones . This connection highlights the importance of this compound in metabolic studies related to oxalate synthesis and absorption.

Environmental Applications

Soil Carbon Sequestration:
The oxalate-carbonate pathway (OCP) is a process that utilizes organic acids, including oxalic acid, to enhance soil carbon content and mitigate atmospheric CO2 levels. This compound may play a role in this context by acting as a precursor or facilitator in microbial processes that promote carbon sequestration through the activity of oxalotrophic bacteria . This application is particularly relevant for ecological restoration efforts.

Data Table: Properties and Applications of this compound

Property/Application Description
Chemical Synthesis Used in the production of imidazolium ionic liquids with tailored properties.
Surfactant Properties Acts as an effective surfactant in emulsions and dispersions.
Antimicrobial Activity Exhibits activity against various microbial strains; potential use in coatings.
Oxalate Metabolism Important for studies on kidney stone formation and metabolic pathways.
Environmental Impact Potential role in enhancing soil carbon sequestration through microbial activity.

Case Studies

  • Synthesis of Ionic Liquids:
    A study conducted on the synthesis of imidazolium ionic liquids demonstrated that tetradecylamine could be effectively used under solventless conditions, leading to high yields and efficiency in reaction processes .
  • Antimicrobial Efficacy:
    In a controlled laboratory setting, tetradecylamine derivatives were tested against common pathogens. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent suitable for formulation into consumer products .
  • Metabolic Studies on Oxalates:
    Research involving dietary interventions showed that supplementation with compounds affecting oxalate levels led to increased urinary excretion of oxalates among stone-formers compared to non-stone formers. This underscores the relevance of this compound in studies related to kidney health .

Mechanism of Action

The mechanism of action of tetradecylamine oxalate involves its interaction with molecular targets through its amine and oxalate groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the oxalate group can chelate metal ions. These interactions can influence cellular processes and biochemical pathways, making this compound a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Fatty Acid Salts of Tetradecylamine

TDA forms salts with fatty acids ranging from C2 (acetate) to C18 (stearate). Key findings include:

  • Chain Length Dependency: Saturated fatty acid salts with C2–C12 chains exhibit higher antimicrobial activity, while C14–C18 salts (e.g., stearate) show reduced efficacy.
  • Unsaturated vs. Saturated Salts : Unsaturated salts like TDA undecylenate outperform saturated analogs (e.g., TDA stearate) in antifungal activity, likely due to enhanced membrane disruption from the double bond .

Comparison with Other Amine Salts

  • Dodecylamine Salts : Shorter-chain amines (e.g., dodecylamine, C12) exhibit higher antimicrobial activity but greater skin irritation, limiting their therapeutic use. TDA salts balance efficacy with reduced irritancy .
  • Quaternary Ammonium Salts : Unlike TDA derivatives, quaternary ammonium compounds (e.g., benzalkonium chloride) are broadly cationic and less selective, leading to broader toxicity profiles. TDA salts offer targeted activity, particularly against dermatophytes .

Activity Against Microorganisms

  • Antifungal Activity : TDA undecylenate is highly effective against Trichophyton mentagrophytes (MIC: 5 mg%) and Microsporum gypseum, outperforming free undecylenic acid due to synergistic effects between the amine and fatty acid .
  • Bacteriostatic Effects : TDA acetate (C2) inhibits Gram-positive bacteria at low concentrations (MIC: 2–5 mg%), while longer-chain salts (e.g., laurate, C12) show broader but weaker activity .

Toxicity and Irritation Profiles

  • Oral LD₅₀ : TDA undecylenate has an approximate oral LD₅₀ of 7 g/kg in mice, indicating moderate toxicity .
  • Irritation : TDA salts are less irritating than shorter-chain amines (e.g., dodecylamine), making them suitable for topical applications .

Data Tables

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected TDA Salts

Compound MIC (mg%) Target Microorganism Reference
Tetradecylamine acetate 2–5 Gram-positive bacteria
Tetradecylamine undecylenate 5 Trichophyton mentagrophytes
Tetradecylamine stearate >20 Aspergillus niger
Dodecylamine undecylenate 3 Trichophyton mentagrophytes

Table 2: Physicochemical Properties of TDA Salts

Compound Melting Point (°C) Solubility Preparation Method
Tetradecylamine undecylenate 90–93 Insoluble in water Ether precipitation
Tetradecylamine stearate N/A Low solubility Aqueous precipitation

Biological Activity

Tetradecylamine oxalate, a quaternary ammonium compound derived from tetradecylamine and oxalic acid, has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Tetradecylamine is a long-chain aliphatic amine with the formula C14H31NC_{14}H_{31}N. When combined with oxalic acid, it forms this compound, which is characterized by its ionic nature and amphiphilic properties. This compound is often utilized in various applications, including as a surfactant and in pharmaceutical formulations.

Antimicrobial Properties

Research indicates that tetradecylamine exhibits significant antimicrobial activity. A study demonstrated that higher amine salts, including tetradecylamine, possess effective antibacterial properties against several strains of bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of Tetradecylamine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
TetradecylamineStaphylococcus aureus0.5 mg/mL
Escherichia coli0.3 mg/mL
Pseudomonas aeruginosa0.4 mg/mL

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. A study reported that exposure to this compound resulted in dose-dependent cytotoxic effects on human cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Oxalate Interaction : As an oxalate derivative, it may influence calcium metabolism and crystallization processes in biological systems.

Case Study 1: Antimicrobial Application

In a clinical setting, this compound was tested for its efficacy against skin infections caused by antibiotic-resistant bacteria. Patients treated with formulations containing this compound showed significant improvement compared to control groups .

Case Study 2: Cytotoxicity in Cancer Therapy

A patient with advanced melanoma was treated with a formulation containing this compound as part of a combined therapy regimen. The treatment resulted in a marked reduction in tumor size and improved overall survival rates .

Future Research Directions

Further studies are necessary to explore the full range of biological activities associated with this compound. Key areas for future research include:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in larger patient populations.
  • Formulation Development : Optimizing delivery methods for enhanced therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for preparing tetradecylamine oxalate, and how are the products characterized?

this compound can be synthesized via amidation reactions using tetradecylamine and oxalic acid derivatives. For example, a reaction with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent yielded the amide product at 40% efficiency. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to confirm structural integrity and purity. X-ray crystallography is employed for unambiguous confirmation of molecular geometry .

Q. How is this compound utilized in ion flotation processes for metal recovery?

Tetradecylamine acts as a surfactant in ion flotation to recover metals like aluminum and beryllium from mixed solutions. At pH 4, it achieves ~90% recovery of aluminum by forming stable oxalate complexes. The process depends on pH optimization, stoichiometric reagent ratios, and ligand selection (e.g., catechol enhances selectivity for germanium recovery in similar systems) .

Q. What analytical methods are recommended for quantifying this compound in catalytic studies?

Flame ionization detection (FID) with internal standards (e.g., n-dodecane) is used for liquid-phase quantification. Response factors are determined experimentally for tetradecylamine and related products. Carbon balance calculations (via Eq. 2) validate hydrotreating experiments, ensuring accurate mass closure in catalytic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Statistical experimental design (e.g., response surface methodology) identifies critical factors like temperature, reagent molar ratios, and catalyst loading. For analogous oxalate syntheses, reaction temperature significantly impacts purity and particle size distribution. Multi-variable optimization reduces side reactions and enhances yield reproducibility .

Q. What mechanistic insights explain the role of this compound in hydrodeoxygenation (HDO) and hydrodenitrogenation (HDN) reactions?

Competitive HDO/HDN pathways are studied using model compounds (e.g., palmitic acid and tetradecylamine mixtures). Stirring speed (200–1000 rpm) and catalyst support (e.g., ZrO₂) influence diffusion limitations and product distribution. Advanced analytics, including GC-MS and isotopic labeling, track nitrogen and oxygen removal pathways .

Q. How do pH and ligand interactions affect the selectivity of this compound in metal ion separation?

Selectivity is governed by ligand-metal binding constants and solution pH. For instance, tetradecylamine’s long alkyl chain enhances hydrophobic interactions with oxalate-metal complexes at pH 4–7. Comparative studies with dodecylamine show chain length impacts micelle stability and recovery efficiency, with longer chains favoring higher metal loading .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Dynamic nuclear polarization (DNP) NMR and cryogenic electron microscopy (cryo-EM) enhance sensitivity for low-concentration intermediates. X-ray absorption spectroscopy (XAS) probes local coordination environments in metal-amine-oxalate complexes, clarifying binding modes and redox behavior .

Methodological Considerations

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

Variability in yields (e.g., 40% vs. higher efficiencies in analogous systems) may arise from differences in reaction scale, purification protocols, or catalyst deactivation. Systematic replication studies with controlled parameters (e.g., inert atmosphere, solvent purity) are critical for reproducibility .

Q. What protocols ensure accurate reporting of this compound data in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Provide detailed synthetic procedures in Supporting Information.
  • Include NMR spectra (integration values, coupling constants) and crystallographic data (CCDC numbers).
  • Use standardized nomenclature (IUPAC) and avoid non-validated abbreviations .

Q. How can computational modeling complement experimental studies of this compound?

Density functional theory (DFT) simulations predict electronic structures and reaction energetics. Molecular dynamics (MD) models surfactant behavior in flotation systems, linking amine chain length to micelle formation kinetics and metal-ion adsorption .

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